molecular formula C16H13N3O4S2 B2919894 N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896343-76-3

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2919894
CAS No.: 896343-76-3
M. Wt: 375.42
InChI Key: BMWQQFYGJGIFBZ-UHFFFAOYSA-N
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Description

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a nitrobenzothiazole derivative of significant interest in medicinal chemistry and antimicrobial research. This compound is structurally analogous to a class of nitro-heteroaromatic molecules that have demonstrated potent activity against biofilm-forming bacteria, which are implicated in a majority of nosocomial infections . Its core structure suggests potential as a key synthon for developing novel antimicrobial agents aimed at overcoming multi-drug resistance mechanisms . Research on similar 6-nitrobenzo[d]thiazol-2-amine derivatives has revealed promising biological activities, including the amelioration of ethanol-induced fatty liver disease through mechanisms involving lipogenesis inhibition and anti-inflammatory expression in model organisms . The nitro-benzothiazole scaffold is known to interfere with essential enzymatic processes in pathogens, such as the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, a target not present in humans, which may reduce the likelihood of cross-resistance and provides a promising foundation for new therapeutic strategies . This reagent offers researchers a versatile building block for structure-activity relationship (SAR) studies, particularly in the design and synthesis of novel compounds targeting resilient bacterial biofilms and exploring metabolic disorders .

Properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S2/c1-23-11-7-9(19(21)22)8-13-14(11)17-16(25-13)18-15(20)10-5-3-4-6-12(10)24-2/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWQQFYGJGIFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings on its biological activity, including anti-tumor and anti-bacterial effects, along with synthesis methods, structure-activity relationships, and case studies.

1. Chemical Structure and Properties

The compound features a benzothiazole core, which is well-known for its diverse biological activities. The specific structural components include:

  • 4-Methoxy Group : Enhances lipophilicity and may influence receptor interactions.
  • 6-Nitro Group : Often associated with increased biological activity due to electron-withdrawing properties.
  • Methylthio Group : Impacts the compound's metabolic stability and bioavailability.

2. Synthesis Methods

Recent advancements in synthetic methodologies have enabled the efficient production of this compound. Various strategies include:

  • Knoevenagel Condensation : A common method for synthesizing benzothiazole derivatives.
  • Microwave-Assisted Synthesis : This technique has been shown to improve yields and reduce reaction times significantly.

3.1 Anti-Tumor Activity

Research indicates that this compound exhibits significant anti-tumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A431 (skin cancer)1.5Induction of apoptosis and cell cycle arrest
A549 (lung cancer)2.0Inhibition of AKT and ERK signaling pathways
H1299 (lung cancer)1.8Reduction in IL-6 and TNF-α inflammatory markers

These results suggest that the compound not only inhibits cell proliferation but also modulates inflammatory responses associated with tumor progression .

3.2 Anti-Bacterial Activity

The compound has also shown promising anti-bacterial activity, particularly against Mycobacterium tuberculosis:

CompoundMIC (µg/mL)Inhibition (%)
This compound0.2599

This indicates a high potency against drug-resistant strains, making it a candidate for further development in anti-tubercular therapies .

4. Case Studies

Several studies have highlighted the efficacy of this compound in both laboratory settings and preliminary clinical evaluations:

  • Study on Lung Cancer Cells : A recent study evaluated the effects of the compound on A549 cells, revealing significant apoptosis induction at concentrations as low as 1 µM, alongside a marked decrease in cell migration capabilities .
  • Tuberculosis Treatment Study : In vivo studies demonstrated that this compound could reduce bacterial load in infected models, showcasing its potential as an adjunct therapy in tuberculosis treatment regimens .

5. Conclusion

This compound presents a compelling profile of biological activity with significant implications for cancer therapy and infectious disease treatment. Its dual action against tumor cells and bacteria underscores the importance of ongoing research into its mechanisms and therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzothiazole derivatives, focusing on substituent effects, synthesis routes, spectral data, and functional properties.

Structural Analogues

2.1.1. N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide
  • Substituents : Nitro group at position 6 of the benzothiazole; unsubstituted benzamide.
  • Key Differences : Lacks the 4-methoxy and 2-(methylthio) groups present in the target compound.
  • NMR data (Table 6, ) shows distinct downfield shifts for aromatic protons (e.g., 8.14–8.32 ppm for H3 and H4) due to nitro’s electron-withdrawing effect .
2.1.2. N-(6-Aminobenzo[d]thiazol-2-yl)benzamide
  • Substituents: Amino group (-NH₂) at position 6 of the benzothiazole.
  • Key Differences: The amino group is strongly electron-donating, contrasting with the nitro group in the target compound.
  • Impact: Enhanced electron density improves adsorption on metal surfaces, as demonstrated in corrosion inhibition studies (). NMR spectra (Table 7, ) reveal upfield shifts for aromatic protons (e.g., 6.71–6.74 ppm for H5) due to amino’s resonance effects .
2.1.3. N-(Benzo[d]thiazol-6-yl)-2-(methylthio)benzamide (CAS 942002-54-2)
  • Key Differences : The absence of 4-methoxy and 6-nitro groups simplifies the electronic profile.
  • Impact : Reduced steric hindrance and electron modulation may limit applications in scenarios requiring precise electronic tuning, such as enzyme inhibition .

Spectral and Electronic Properties

Compound Key NMR Shifts (¹H) IR Stretching (cm⁻¹) Electronic Effects
Target Compound ~7.5–8.5 ppm (nitro/methoxy aromatic); ~2.5 ppm (-SMe) 1250–1260 (C=S), 1660–1680 (C=O) Balanced electron withdrawal (NO₂) and donation (OMe, -SMe)
N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide 8.14–8.32 ppm (H3, H4) 1243–1258 (C=S) Strong electron withdrawal (NO₂)
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide 6.71–6.74 ppm (H5) 3150–3319 (NH) Electron donation (NH₂) enhances basicity

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